

Endocrine disruption potential of (1S,2S)-bitertanol

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Compound of Interest

Compound Name: (1S,2S)-bitertanol

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An In-depth Technical Guide on the Endocrine Disruption Potential of **(1S,2S)-Bitertanol**

Abstract

Bitertanol is a widely utilized chiral triazole fungicide comprising four distinct stereoisomers. The stereochemical configuration of a compound can significantly influence its biological activity, including its potential for endocrine disruption. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of the **(1S,2S)-bitertanol** stereoisomer. It synthesizes available data on its interactions with key endocrine pathways, including the estrogen, androgen, and thyroid hormone systems, as well as its effects on steroidogenesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant biological pathways and laboratory workflows to facilitate a deeper understanding and guide future research.

Introduction

Background on Endocrine Disrupting Chemicals (EDCs)

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, altering the function of the endocrine system and consequently causing adverse health effects.[1][2] Agrochemicals represent a significant class of EDCs to which humans and wildlife are frequently exposed.[3] EDCs can exert their effects through various mechanisms, including mimicking endogenous hormones by binding to nuclear receptors (e.g., estrogen and androgen receptors), antagonizing hormone receptors, altering hormone synthesis and metabolism, and modifying hormone transport.[3][4]

Bitertanol: A Chiral Triazole Fungicide

Bitertanol, with the chemical name 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a conazole fungicide used to control a range of fungal diseases on crops such as fruits, cereals, and ornamentals.[5][6] As a chiral molecule, it exists as a mixture of four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S).[7] Commercial bitertanol is typically a mixture of two diastereomeric pairs (A and B), with A being (1RS, 2SR) and B being (1RS, 2RS).[6]

Importance of Stereoselectivity in Endocrine Disruption

The three-dimensional structure of a molecule is critical in determining its interaction with biological targets like hormone receptors and enzymes. Different stereoisomers of the same chemical can exhibit vastly different biological activities, potencies, and toxicities.[7][8]

Therefore, evaluating the endocrine-disrupting potential of individual stereoisomers, such as **(1S,2S)-bitertanol**, is crucial for an accurate risk assessment, as the effects of the racemic mixture may not represent the activity of each constituent isomer.[8]

Known Endocrine Disrupting Effects of Bitertanol Isomers

Scientific investigation into the endocrine effects of bitertanol has revealed stereoselective activity among its four isomers. While data specifically isolating the effects of **(1S,2S)-bitertanol** are limited, studies on the mixture of all four isomers provide critical insights into its potential activities.

Estrogen Receptor (ER) Pathway

Studies have shown that all four stereoisomers of bitertanol exhibit stereoselective antagonistic effects on the estrogen receptor (ER).[8] This suggests that **(1S,2S)-bitertanol** likely acts as an anti-estrogenic compound by binding to the estrogen receptor and blocking the action of endogenous estrogens like 17 β -estradiol. The mechanism of such antagonism often involves competitive binding to the receptor's ligand-binding domain, preventing the conformational changes necessary for transcriptional activation of estrogen-responsive genes.[9]

Androgen Receptor (AR) Pathway

Bitertanol, as part of the triazole fungicide group, has been shown to possess anti-androgenic activity, demonstrating the ability to inhibit human androgen receptor (AR) dependent transcriptional activity.[4] Anti-androgens typically function by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby preventing the expression of androgen-regulated genes.[10][11] While this activity has been identified for the bitertanol mixture, specific studies quantifying the anti-androgenic potential of the (1S,2S) isomer individually are not currently available.

Thyroid Hormone Receptor (TR) Pathway

The potential for bitertanol to interfere with the thyroid system has also been investigated. Research has demonstrated that the (1S,2R) and (1R,2S) stereoisomers exhibit antagonistic effects on the thyroid hormone receptor (TR).[8] However, this study did not report significant TR antagonistic activity for the (1S,2S) isomer. Disruption of the thyroid hormone pathway can occur at multiple levels, including hormone synthesis, transport, metabolism, and receptor binding.[12][13]

Steroidogenesis and Aromatase Inhibition

A key mechanism of action for manyazole fungicides is the inhibition of cytochrome P450 enzymes.[14] One of the most relevant P450 enzymes in the endocrine system is aromatase (CYP19A1), which catalyzes the conversion of androgens to estrogens.[15][16] Inhibition of aromatase can lead to decreased estrogen levels and increased androgen levels, disrupting the hormonal balance.[14] While bitertanol is known to be an aromatase inhibitor, the specific inhibitory potency of the (1S,2S) isomer has not been separately quantified in the reviewed literature.[17]

Quantitative Data Summary

The available literature provides primarily qualitative descriptions of the endocrine-disrupting effects of bitertanol stereoisomers. Quantitative data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, for the **(1S,2S)-bitertanol** isomer are not specified in the reviewed studies. The following tables summarize the known effects.

Table 1: Summary of Receptor-Mediated Endocrine Disruption by Bitertanol Stereoisomers

Stereoisomer	Estrogen Receptor (ER)	Androgen Receptor (AR)	Thyroid Hormone Receptor (TR)
(1S,2S)-Bitertanol	Antagonistic Effect Observed[8]	Data Not Available	No Significant Effect Reported[8]
(1R,2R)-Bitertanol	Antagonistic Effect Observed[8]	Data Not Available	No Significant Effect Reported[8]
(1S,2R)-Bitertanol	Antagonistic Effect Observed[8]	Data Not Available	Antagonistic Effect Observed[8]
(1R,2S)-Bitertanol	Antagonistic Effect Observed[8]	Data Not Available	Antagonistic Effect Observed[8]
Racemic Bitertanol	Antagonistic Effect[8]	Anti-androgenic Activity[4]	Antagonistic Effect[8]

Table 2: Summary of Effects on Steroidogenesis

Compound	Target Enzyme	Effect	Quantitative Data (IC50/Ki)
(1S,2S)-Bitertanol	Aromatase (CYP19A1)	Data Not Available	Data Not Available
Racemic Bitertanol	Aromatase (CYP19A1)	Inhibition[17]	Data Not Available

Experimental Protocols

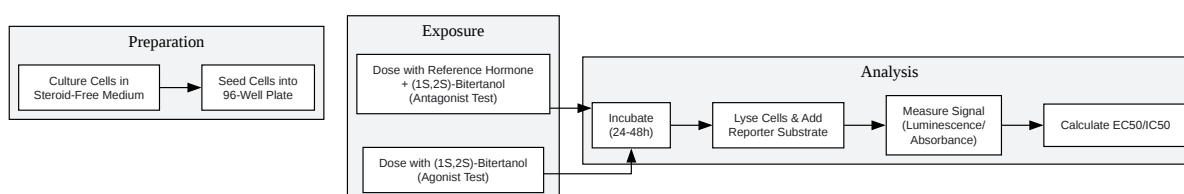
Assessing the endocrine disruption potential of a compound involves a battery of in vitro and in vivo assays.[18][19] The following are detailed methodologies for key experiments relevant to the effects observed for bitertanol.

Receptor-Mediated Transactivation (Reporter Gene) Assays

These assays are used to determine if a chemical can activate (agonist) or inhibit (antagonist) a hormone receptor.[20] Yeast-based assays (YES/YAS) or mammalian cell lines transfected with a receptor and a reporter gene are commonly used.[21][22]

- Objective: To measure the ability of **(1S,2S)-bitertanol** to induce or inhibit gene expression mediated by the estrogen, androgen, or thyroid hormone receptor.
- Cell Lines:
 - Estrogen: T47D-KBluc cells, MCF-7 cells, or recombinant yeast strains (YES).[23]
 - Androgen: MDA-kb2 cells or recombinant yeast strains (YAS).
 - Thyroid: GH3 cells.[24]
- Protocol:
 - Cell Culture: Cells are cultured in an appropriate medium, often stripped of steroids using charcoal-treated serum to reduce background hormonal activity.
 - Seeding: Cells are seeded into multi-well plates (e.g., 96-well) and allowed to attach.
 - Dosing:
 - Agonist Mode: Cells are exposed to a range of concentrations of **(1S,2S)-bitertanol**.
 - Antagonist Mode: Cells are co-exposed to a fixed concentration of a known reference hormone (e.g., 17 β -estradiol for ER, DHT for AR) along with a range of concentrations of **(1S,2S)-bitertanol**.

- Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.
- Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase or β -galactosidase) is measured using a luminometer or spectrophotometer.[19]
- Data Analysis: The response is normalized to controls and plotted against the log of the test chemical concentration to determine EC50 (for agonists) or IC50 (for antagonists).



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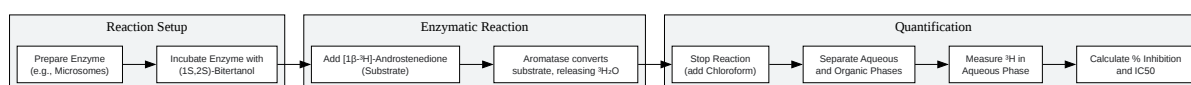
Workflow for a typical in vitro reporter gene assay.

Aromatase Activity Assay

This assay measures the direct inhibition of the aromatase enzyme, which is critical for estrogen biosynthesis. The human placental microsomes or JEG-3 cell line are common models.[14][25]

- Objective: To quantify the inhibition of aromatase enzyme activity by **(1S,2S)-bitertanol**.
- Method: Tritiated water-release assay.[25]
- Protocol:
 - Preparation: A source of aromatase enzyme is prepared (e.g., human placental microsomes or JEG-3 cell lysate).

- Incubation Mixture: The enzyme source is added to a reaction buffer containing a cofactor (NADPH) and a range of concentrations of **(1S,2S)-bitertanol**. A known inhibitor like formestane is used as a positive control.[25]
- Initiate Reaction: The enzymatic reaction is initiated by adding the substrate, [1 β -³H]-androstenedione. During the conversion of androstenedione to estrone, the tritium at the 1 β position is released as tritiated water (³H₂O).
- Reaction Quenching: After a set incubation period (e.g., 60-120 minutes), the reaction is stopped by adding an organic solvent (e.g., chloroform).
- Separation: The mixture is centrifuged, and the aqueous phase (containing ³H₂O) is separated from the organic phase (containing the unused [1 β -³H]-androstenedione).
- Quantification: The radioactivity in the aqueous phase is measured using a liquid scintillation counter.
- Data Analysis: The amount of ³H₂O formed is proportional to aromatase activity. The percentage of inhibition is calculated relative to the vehicle control, and an IC₅₀ value is determined.



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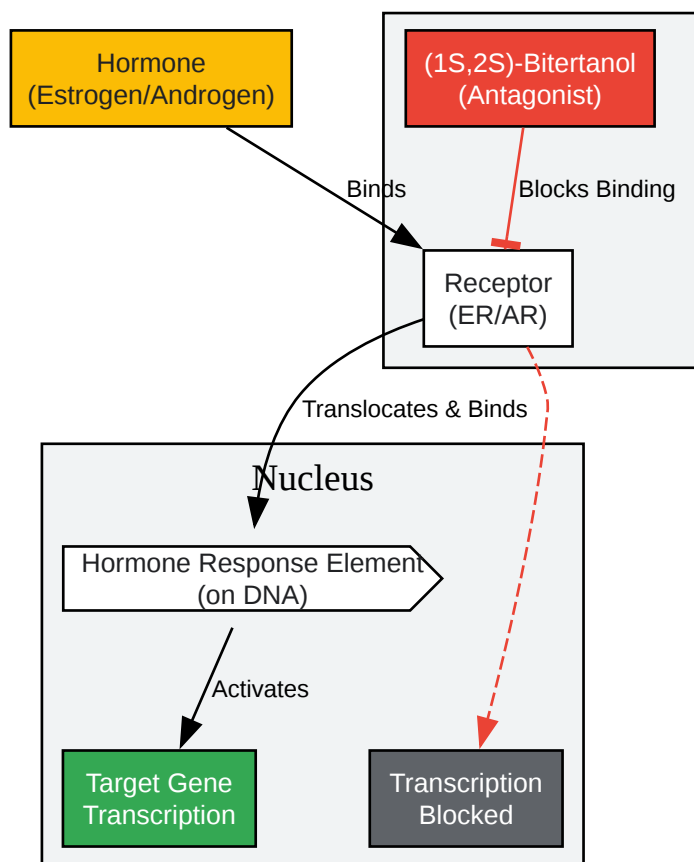
Workflow for the tritiated water-release aromatase assay.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key endocrine signaling pathways potentially disrupted by **(1S,2S)-bitertanol**.

Estrogen and Androgen Receptor Signaling

Both estrogen and androgen receptors are nuclear receptors that, upon binding their respective ligands, translocate to the nucleus and act as transcription factors to regulate gene expression. [2] Antagonists like bitertanol interfere with this process.

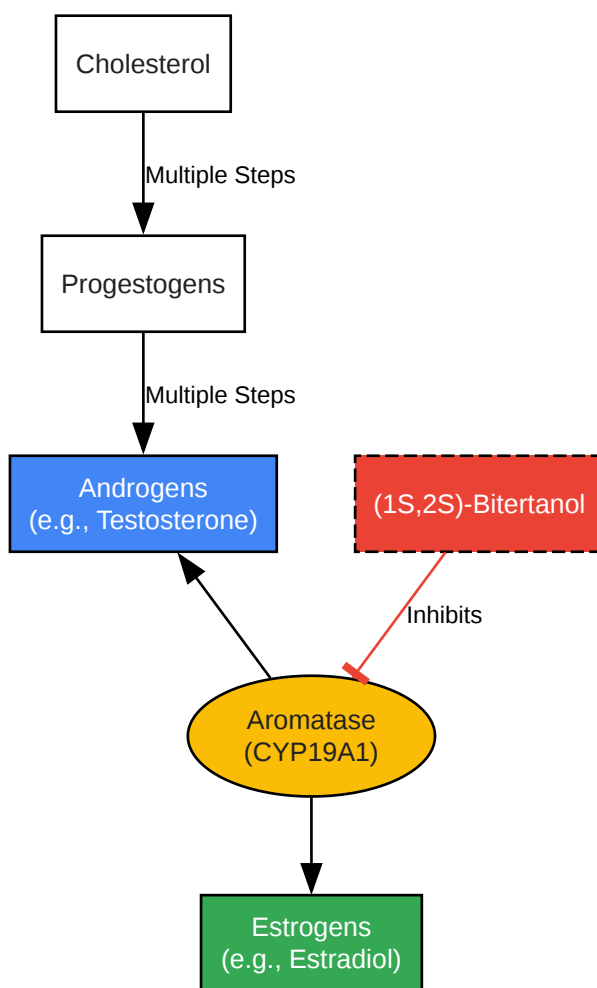


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Nuclear receptor signaling and antagonism by bitertanol.

Steroidogenesis and Aromatase Action

Steroidogenesis is the metabolic pathway for producing steroid hormones from cholesterol. Aromatase plays a crucial final step in producing estrogens from androgens. Azole fungicides like bitertanol can inhibit this step.



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Simplified steroidogenesis pathway showing aromatase inhibition.

Discussion and Future Directions

The available evidence strongly indicates that bitertanol possesses endocrine-disrupting properties, acting as an antagonist at the estrogen and androgen receptors and as an inhibitor of aromatase. The study by Liu et al. (2020) confirms that the (1S,2S) stereoisomer contributes to the overall anti-estrogenic activity of the racemic mixture.[8]

However, significant data gaps remain for a complete risk assessment of **(1S,2S)-bitertanol**:

- Quantitative Potency: There is a critical need for dose-response studies to determine the specific IC₅₀ or K_i values for **(1S,2S)-bitertanol** at the estrogen receptor, androgen receptor,

and for aromatase inhibition. This would allow for a direct comparison of its potency against other stereoisomers and known EDCs.

- **Androgenic and Thyroid Effects:** While the bitertanol mixture is anti-androgenic, the specific contribution of the (1S,2S) isomer is unknown. Likewise, while initial findings suggest it does not antagonize the thyroid receptor, further investigation across a wider range of endpoints in the thyroid pathway is warranted.
- **In Vivo Consequences:** The in vitro findings must be correlated with in vivo studies. Research is needed to determine if exposure to **(1S,2S)-bitertanol** at environmentally relevant concentrations can lead to adverse outcomes in reproductive health, development, or metabolic function in whole organisms.
- **Mixture Effects:** Understanding how **(1S,2S)-bitertanol** interacts with other stereoisomers and other EDCs present in the environment is essential for assessing cumulative risks.

Future research should prioritize generating quantitative, isomer-specific data to refine the toxicological profile of **(1S,2S)-bitertanol** and ensure that regulatory decisions are based on the most accurate and comprehensive scientific evidence.

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